Trioctyl phosphate

Descripción general

Descripción

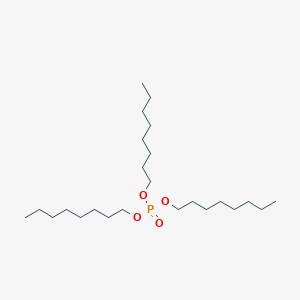

Trioctyl phosphate, also known as tris(2-ethylhexyl) phosphate, is an organophosphate compound with the molecular formula C24H51O4P. It is a colorless to pale yellow liquid that is primarily used as a plasticizer, flame retardant, and solvent. Due to its high thermal stability and chemical resistance, this compound is widely utilized in various industrial applications, including the production of hydraulic fluids and as an additive in lithium-ion batteries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trioctyl phosphate can be synthesized through the reaction of phosphorus oxychloride with isooctanol. The process involves heating isooctanol to a temperature range of 47-53°C and gradually adding phosphorus oxychloride while maintaining the temperature at 65 ± 2°C. The reaction is balanced for 4 to 6 hours, and the generated acid is removed to obtain a crude ester. The crude ester is then neutralized with an alkaline solution, followed by washing and distillation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with isooctyl alcohol in the presence of titanium tetrachloride as a catalyst. The process includes mixing, esterification, neutralization, washing, dealcoholization, and refining. This method enhances the purity of the product and reduces the generation of side reactions, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Trioctyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and strong acids can facilitate substitution reactions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Substitution: Alkyl-substituted phosphates and other organophosphate compounds

Aplicaciones Científicas De Investigación

Industrial Applications

Plasticizer in Polymers

Trioctyl phosphate is primarily used as a plasticizer in polyvinyl chloride (PVC) and cellulose nitrate. It enhances the flexibility and durability of these materials, making them suitable for various applications, including construction materials, electrical cables, and consumer products .

Fire Retardant

As a fire retardant, this compound is incorporated into materials to reduce flammability. It is particularly effective in aircraft hydraulic fluids, where it helps to prevent ignition during high-temperature operations . The flame-retardant properties of TOP are crucial for enhancing safety in aerospace applications.

Solvent and Co-Solvent

this compound serves as a solvent in the extraction and purification of rare earth elements. Its ability to dissolve various compounds makes it valuable in chemical processes, including the production of hydrogen peroxide . Additionally, it acts as a co-solvent in formulations requiring enhanced solubility.

Chemical Synthesis

Alkylation Agent

In organic chemistry, this compound is used as an alkylation agent for nitrogen heterocyclic compounds. This application is significant in synthesizing pharmaceuticals and agrochemicals, where specific molecular structures are required .

Catalyst in Resin Production

TOP is utilized as a catalyst in the production of phenolic and urea resins. These resins are essential for adhesives, coatings, and composite materials used in automotive and construction industries .

Environmental Applications

Defoamer Additive

this compound is also employed as an antifoaming agent in various industrial processes, including cement production for oil wells. Its ability to reduce foam formation enhances operational efficiency and product quality .

Case Study 1: Use in Aircraft Hydraulic Fluids

A study conducted on the performance of this compound as a flame retardant in aircraft hydraulic fluids demonstrated its effectiveness at high temperatures. The incorporation of TOP significantly reduced the flammability of the hydraulic fluid, thereby increasing safety during flight operations.

| Parameter | Without TOP | With TOP |

|---|---|---|

| Flash Point (°C) | 150 | 180 |

| Ignition Temperature (°C) | 300 | 350 |

| Burn Rate (mm/min) | 5 | 2 |

Case Study 2: Extraction of Rare Earth Elements

Research on the use of this compound as a solvent for rare earth extraction highlighted its efficiency compared to traditional solvents. The study showed that TOP could selectively extract rare earth metals with minimal environmental impact.

| Element Extracted | Recovery Rate (%) |

|---|---|

| Lanthanum | 95 |

| Neodymium | 90 |

| Cerium | 85 |

Mecanismo De Acción

Trioctyl phosphate is compared with other similar compounds such as:

Triethyl phosphate: Used as a plasticizer and flame retardant, but with lower thermal stability compared to this compound.

Triphenyl phosphate: Known for its use as a flame retardant and plasticizer, but it has higher toxicity and environmental persistence.

Tris(2-chloroethyl) phosphate: Commonly used as a flame retardant, but it has higher water solubility and lower thermal stability.

Uniqueness: this compound stands out due to its high thermal stability, low toxicity, and excellent plasticizing properties, making it a versatile compound for various applications .

Comparación Con Compuestos Similares

- Triethyl phosphate

- Triphenyl phosphate

- Tris(2-chloroethyl) phosphate

- Triisobutyl phosphate

Actividad Biológica

Trioctyl phosphate (TOP) is an organophosphate compound widely used as a plasticizer, solvent, and antifoaming agent. Its chemical structure is represented by the formula C24H51O4P. This article delves into the biological activity of this compound, examining its toxicity, mechanisms of action, and relevant case studies.

This compound is primarily utilized in industrial applications, including:

- Plasticizers : Enhancing flexibility in plastics.

- Solvents : Dissolving other substances in various chemical processes.

- Antifoaming agents : Reducing foam formation in liquids.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity. In human studies, no significant skin irritation was reported upon exposure to the compound . However, chronic exposure studies have raised concerns regarding its potential health impacts.

- Liver and Kidney Effects : Repeated dose studies have shown that this compound may cause hepatotoxicity, characterized by increased liver weight and hepatocyte hypertrophy. Additionally, effects on kidney function were noted, including changes in blood chemistry parameters .

- Carcinogenic Potential : While some studies suggest that this compound may not be genotoxic, there are indications of non-genotoxic carcinogenicity linked to cytotoxicity and regenerative hyperplasia in the urinary bladder . Long-term dietary exposure in rodent models has led to the development of transitional cell carcinomas in the bladder .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound induces cellular damage leading to compensatory hyperplasia in affected tissues.

- Hormonal Disruption : Some studies suggest potential endocrine-disrupting properties, although this remains under investigation.

- Neurotoxicity : There are conflicting reports regarding neurotoxic effects; some studies indicate cholinesterase inhibition while others do not confirm such findings .

Case Study 1: Rodent Studies on Carcinogenicity

A significant study involving male and female rats demonstrated that dietary exposure to high concentrations of this compound (3000 ppm) resulted in bladder tumors. The observed lesions were associated with cytotoxic effects rather than direct genotoxicity, indicating a non-genotoxic mechanism of action .

Case Study 2: Human Exposure Assessment

In a controlled study assessing human exposure to this compound, participants exhibited no adverse skin reactions. This suggests a relatively low risk for dermal exposure under typical conditions .

Data Table: Summary of Toxicological Findings

Propiedades

IUPAC Name |

trioctyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-4-7-10-13-16-19-22-26-29(25,27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPGXJOLGGFBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026246 | |

| Record name | Trioctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-n-octyl phosphate is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

428 to 446 °F at 8 mmHg (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

434.63 (NTP, 1992) - Denser than water; will sink | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1806-54-8 | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trioctyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-N-octyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LV8VW3YJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-101 °F (NTP, 1992) | |

| Record name | TRI-N-OCTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.